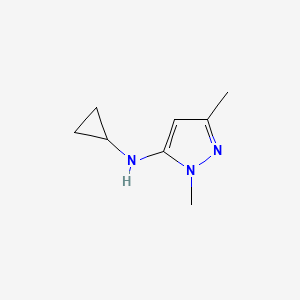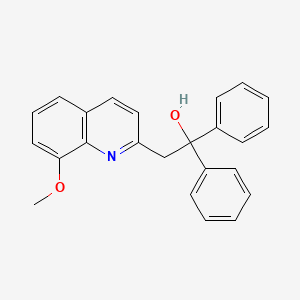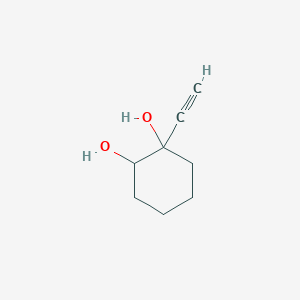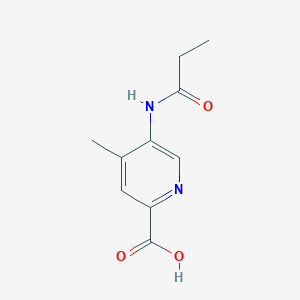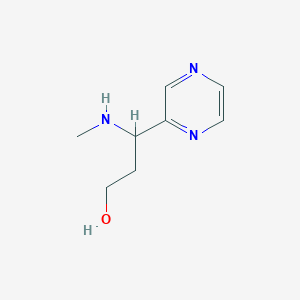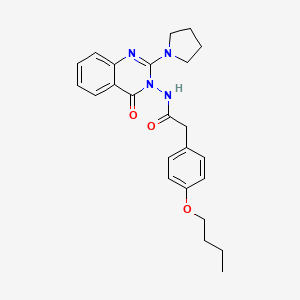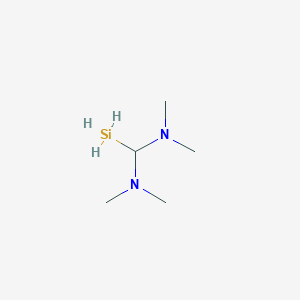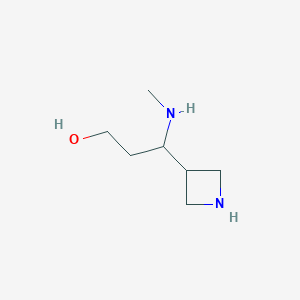
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have been studied for their potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and methylamino groups in the molecule suggests that it may have interesting biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol typically involves the formation of the azetidine ring followed by the introduction of the methylamino and propanol groups. One possible synthetic route could involve the following steps:
Formation of Azetidine Ring: Starting from a suitable precursor such as a β-amino alcohol, cyclization can be achieved using a dehydrating agent like thionyl chloride.
Introduction of Methylamino Group: The azetidine intermediate can be reacted with methylamine under basic conditions to introduce the methylamino group.
Addition of Propanol Group: The final step may involve the addition of a propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated or acylated derivatives.
科学研究应用
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol would depend on its specific biological target. Generally, compounds with azetidine and amino groups may interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound of the azetidine class.
3-(Azetidin-3-yl)propan-1-ol: A similar compound lacking the methylamino group.
3-(Methylamino)propan-1-ol: A compound with a similar structure but without the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is unique due to the combination of the azetidine ring and the methylamino group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
3-(azetidin-3-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C7H16N2O/c1-8-7(2-3-10)6-4-9-5-6/h6-10H,2-5H2,1H3 |
InChI 键 |
QHNZOPNPFPKXDQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCO)C1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


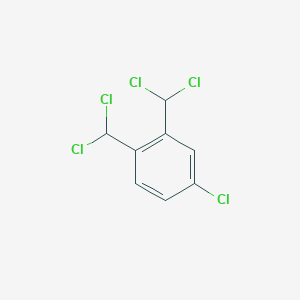
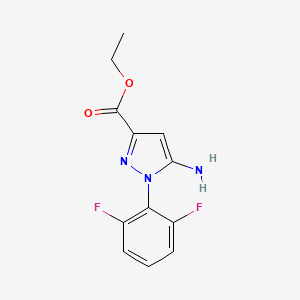
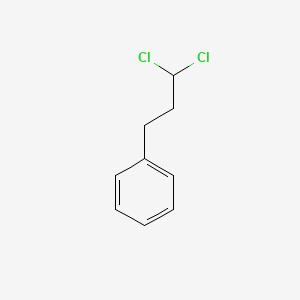
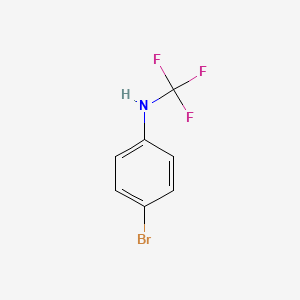
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
